3-(5-Formylfuran-2-yl)prop-2-enoic acid 3-(5-Formylfuran-2-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749745
InChI: InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11)
SMILES:
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol

3-(5-Formylfuran-2-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC15749745

Molecular Formula: C8H6O4

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Formylfuran-2-yl)prop-2-enoic acid -

Specification

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
IUPAC Name 3-(5-formylfuran-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11)
Standard InChI Key FGUHOWUXUZYZKP-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)C=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(5-Formylfuran-2-yl)prop-2-enoic acid (IUPAC name: 3-[5-(formyl)furan-2-yl]prop-2-enoic acid) belongs to the class of furan-acrylic acid derivatives. Its molecular formula is C₈H₆O₄, with a molecular weight of 166.13 g/mol. The structure comprises a furan ring substituted at the 2-position with a propenoic acid group (–CH₂–CH₂–COOH) and at the 5-position with a formyl group (–CHO). The α,β-unsaturation in the propenoic acid moiety confers reactivity typical of conjugated enoic acids, such as susceptibility to electrophilic addition and polymerization .

Spectral and Physicochemical Properties

While experimental data for this specific compound are scarce, analogs such as 3-(furan-2-yl)propenoic acid (C₇H₆O₃, MW 138.12 g/mol) provide a basis for inference :

PropertyValue (Predicted for 3-(5-Formylfuran-2-yl)prop-2-enoic acid)Source Analog Data
Density~1.25–1.30 g/cm³
Boiling Point~235–250°C (decomposes)
Melting PointNot determined (likely >100°C due to H-bonding)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coeff.)~1.3–1.5

The formyl group enhances polarity compared to non-substituted furan analogs, potentially increasing solubility in aprotic solvents. Fourier-transform infrared (FTIR) spectroscopy would likely show stretches for the carbonyl groups (COOH: ~1700 cm⁻¹; CHO: ~1720 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would feature distinct signals for the formyl proton (~9.8 ppm, singlet) and the α,β-unsaturated system (δ 6.5–7.5 ppm for furan protons; δ 5.8–6.3 ppm for vinyl protons) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound can be synthesized via Knoevenagel condensation between 5-formylfuran-2-carbaldehyde and malonic acid, analogous to methods used for 3-(furan-2-yl)propenoic acids .

Proposed Synthesis:

  • Reactants: 5-Formylfuran-2-carbaldehyde (1 eq), malonic acid (1.2 eq), piperidine (catalyst), ethanol (solvent).

  • Conditions: Reflux at 80°C for 6–8 hours under inert atmosphere.

  • Mechanism: Base-catalyzed deprotonation of malonic acid forms a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated acid.

This route typically achieves yields of 60–75% for similar substrates . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the E-isomer, which predominates due to thermodynamic stability .

Superelectrophilic Activation and Functionalization

In Brønsted superacids like triflic acid (TfOH), 3-(5-Formylfuran-2-yl)prop-2-enoic acid undergoes O,C-diprotonation, generating a dicationic intermediate that participates in Friedel-Crafts alkylation with arenes . For example:

3-(5-Formylfuran-2-yl)prop-2-enoic acid+BenzeneTfOH3-(5-Formylfuran-2-yl)-3-phenylpropanoic acid\text{3-(5-Formylfuran-2-yl)prop-2-enoic acid} + \text{Benzene} \xrightarrow{\text{TfOH}} \text{3-(5-Formylfuran-2-yl)-3-phenylpropanoic acid}

This reactivity mirrors that of 3-(furan-2-yl)propenoic acids, which form hydroarylation products with antimicrobial activity . The formyl group may further engage in condensation reactions, forming Schiff bases with amines or contributing to humin-like polymer networks under acidic conditions .

Biological Activity and Applications

Antimicrobial Properties

Analogous compounds exhibit broad-spectrum antimicrobial activity. At 64 µg/mL, 3-(furan-2-yl)propenoic acid derivatives suppress Candida albicans, Escherichia coli, and Staphylococcus aureus . The formyl substituent in 3-(5-Formylfuran-2-yl)prop-2-enoic acid could enhance membrane permeability or target-specific enzyme inhibition (e.g., dihydrofolate reductase), though confirmatory studies are needed.

Polymer and Material Science Applications

The compound’s dual functional groups (COOH and CHO) enable its use as a monomer in:

  • Biobased polyesters: Polycondensation with diols (e.g., ethylene glycol) yields cross-linked polymers with potential biodegradability .

  • Humin formation: Acid-catalyzed oligomerization produces humin-like materials, which are explored as carbon precursors or adsorbents .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the formyl group in superelectrophilic activation using in situ NMR and DFT calculations .

  • Biological Screening: Evaluate antifungal and antibacterial efficacy against drug-resistant strains.

  • Material Optimization: Tune polymerization conditions to control humin morphology for catalytic or electronic applications .

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